
1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)-
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Overview
Description
1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- is a chemical compound with the molecular formula C16H18O4 It is characterized by the presence of two methoxyphenyl groups attached to a 1,2-ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Elevated temperatures around 80-100°C.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to active sites of enzymes: Inhibiting or activating enzymatic reactions.
Interacting with receptors: Modulating signal transduction pathways.
Scavenging free radicals: Exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)-: Similar structure but with hydroxy groups instead of methoxy groups.
1,2-Ethanediol, 1,2-bis(4-chlorophenyl)-: Contains chlorophenyl groups instead of methoxyphenyl groups.
Uniqueness
1,2-Ethanediol, 1,2-bis(4-methoxyphenyl)-, (1S,2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to its hydroxy or chloro analogs.
Q & A
Basic Questions
Q. What are the key physicochemical properties of (1S,2S)-1,2-bis(4-methoxyphenyl)-1,2-ethanediol essential for laboratory handling and experimental design?
Methodological Answer: The compound's critical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₈O₄ | |
Molecular Weight | 274.31 g/mol | |
Density | 1.205 g/cm³ | |
Boiling Point | 456.8°C at 760 mmHg | |
Flash Point | 230.1°C | |
Vapor Pressure | 3.88E-09 mmHg at 25°C |
For safe handling, use flame-resistant equipment (due to high boiling point) and ensure proper ventilation. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
Q. Which spectroscopic and analytical methods are most effective for confirming the structure and stereochemistry of (1S,2S)-1,2-bis(4-methoxyphenyl)-1,2-ethanediol?
Methodological Answer:
- X-ray Crystallography : Determines absolute stereochemistry via crystal structure analysis.
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to verify enantiomeric purity .
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies aryl methoxy groups (δ ~3.8 ppm for OCH₃) and diol protons (δ ~4.0–5.0 ppm).
- 2D NOESY confirms spatial proximity of protons to validate the (1S,2S) configuration.
Advanced Research Questions
Q. How can researchers design experiments to synthesize and characterize transition metal complexes incorporating (1S,2S)-1,2-bis(4-methoxyphenyl)-1,2-ethanediol as a ligand?
Methodological Answer:
- Synthesis : Adapt methods for cobalt-ethylene glycol complexes :
- Use CoSO₄·7H₂O as the metal source in ethanol-water mixtures.
- Vary ligand-to-metal ratios (1:1 to 3:1) to control coordination geometry.
- Add ethanol-benzene to reduce hydration and stabilize anhydrous complexes.
- Characterization :
- Thermogravimetric Analysis (TGA) : Quantify ligand loss during thermal decomposition (e.g., ~100–300°C for ethanediol release) .
- Magnetic Susceptibility : Confirm Co(II) high-spin states (µeff ~4.5–5.2 BM).
- IR Spectroscopy : Monitor shifts in O–H and C–O peaks upon metal coordination .
Q. What computational approaches are suitable to predict the biological activity or conformational behavior of this compound, and how do 4-methoxyphenyl substituents influence binding affinity compared to other aryl groups?
Methodological Answer:
- Molecular Docking : Use tools like AutoDock Vina to model interactions with proteins (e.g., SARS-CoV-2 spike glycoprotein). Compare binding energies of 4-methoxyphenyl vs. 4-fluorophenyl analogs (e.g., ΔG values from LigPlot+ analyses) .
- Density Functional Theory (DFT) : Optimize gauche/trans conformers in gas and solvent phases. Solvent effects (e.g., water) stabilize intramolecular H-bonding .
- MD Simulations : Assess substituent effects on solubility (logP) and membrane permeability using COSMO-RS or similar models .
Q. What strategies can mitigate challenges in achieving high enantiomeric excess during the synthesis or resolution of (1S,2S)-1,2-bis(4-methoxyphenyl)-1,2-ethanediol?
Methodological Answer:
- Enzymatic Resolution : Use lipases or oxidoreductases for enantioselective oxidation. For example, Candida antarctica lipase B selectively acetylates one enantiomer .
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-based Shvo catalyst) with racemization to drive equilibrium toward the desired enantiomer.
- Continuous Extraction : Address product inhibition by integrating in-situ product removal (e.g., using membrane reactors) .
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-18H,1-2H3/t15-,16-/m0/s1 |
InChI Key |
RKRWHUXXTPLPAL-HOTGVXAUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)O |
Origin of Product |
United States |
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